molecular formula C23H30ClNO3 B10823243 (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride

Cat. No.: B10823243
M. Wt: 403.9 g/mol
InChI Key: GHNZFXKSUXOYEJ-HWHKPKNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Properties The compound (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid hydrochloride (hereafter referred to as Compound A) is a chiral molecule with three defined stereocenters: the (2S)-configuration at the propanoic acid backbone and the (3R,4R)-configuration in the piperidine ring . Its molecular formula is C24H32ClNO3, with an average mass of 417.974 Da and a monoisotopic mass of 417.207072 Da . The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability and shelf life .

Stereochemical Significance The stereochemistry of Compound A is critical for its pharmacological activity. The (3R,4R)-piperidine moiety likely contributes to receptor-binding specificity, while the (2S)-benzylpropanoic acid group may influence metabolic stability and membrane permeability .

Properties

IUPAC Name

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3.ClH/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18;/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27);1H/t17-,19-,23+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNZFXKSUXOYEJ-HWHKPKNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves coupling a piperidine fragment (Compound A) with a sulfonate-activated propanoic acid derivative (Compound B), followed by one-pot basic hydrolysis:

Step 1: Nucleophilic Substitution
Compound A [(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine] reacts with (S)-ethyl-2-(2-benzyl-3-methylsulfonyloxypropyl)acetic acid (Compound B) in acetone with sodium iodide (NaI) and triethylamine (TEA). The reaction proceeds via an SN2 mechanism, displacing the mesyl group to form the C–N bond.

Step 2: Basic Hydrolysis
The intermediate (Compound C) undergoes hydrolysis in ethanol/water (5:1) with sodium hydroxide, cleaving the ethyl ester to yield the free carboxylic acid. Acidification with HCl produces the hydrochloride salt.

Optimized Conditions and Outcomes

  • Catalyst : NaI (0.01–0.03 equiv) accelerates the substitution by polarizing the C–O bond in Compound B.

  • Solvent : Acetone enhances nucleophilicity of the piperidine nitrogen while minimizing side reactions.

  • Yield : 95.6% for Compound C; 99.8% purity post-hydrolysis.

  • Stereopurity : Chiral HPLC confirms >99.7% enantiomeric excess (ee) for the final product.

Table 1: Key Parameters for CN105037248A Method

ParameterSpecification
Reaction Temperature20–25°C
Molar Ratio (A:B:TEA:NaI)1.0–1.2 : 1 : 1.0–1.4 : 0.01–0.03
Hydrolysis SolventEthanol/Water (5:1 v/v)
Final Purity (HPLC)99.8%

Multi-Step Chiral Auxiliary Approach (CN102127005A)

Stepwise Synthesis via Oxazolidinone Intermediates

This route employs (R)-4-phenyloxazolidin-2-one to induce asymmetry during the formation of the propanoic acid side chain:

Step 1: Oxazolidinone Condensation
Phenylpropionic acid reacts with (R)-4-phenyloxazolidin-2-one under titanium tetrachloride (TiCl4) catalysis to form a chiral acyloxyazolidinone intermediate.

Step 2: Benzyl Protection
The hydroxyl group is protected using chloromethyl benzyl ether, yielding a benzyloxy intermediate.

Step 3: Glycine Coupling and Deprotection
The protected intermediate is coupled with glycine ethyl ester, followed by benzyl group removal via hydrogenolysis.

Step 4: Mesylation and Piperidine Coupling
The alcohol is converted to a mesylate, which undergoes nucleophilic substitution with (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine.

Step 5: Ester Hydrolysis
Final hydrolysis with NaOH yields the free acid, which is precipitated as the hydrochloride salt.

Challenges and Outcomes

  • Catalyst Handling : TiCl4 requires strict moisture control, complicating scalability.

  • Yield : 72–78% over five steps; lower than the catalytic method due to intermediate purifications.

  • Purity : ~98.5% by HPLC, with minor diastereomers from elimination side reactions.

Table 2: Intermediate Characterization in CN102127005A

IntermediateNMR Data (δ, ppm)
III-12.787–2.839 (m, 1H), 5.307–5.339 (m, 1H)
VI-13.572–3.607 (m, 1H), 4.495–4.697 (m, 3H)

Fragment Coupling with TMS Protection (Patent ZL92102213.1)

Modular Assembly Strategy

This method preforms the piperidine fragment and propanoic acid side chain separately before coupling:

Step 1: Piperidine Fragment Preparation
(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidine is synthesized via reductive amination of a diketone precursor.

Step 2: Propanoic Acid Synthesis
(S)-2-Benzyl-3-(methylsulfonyloxy)propanoic acid is prepared using Mitsunobu conditions to install the S-configuration.

Step 3: Trimethylsilyl (TMS) Protection and Coupling
The piperidine nitrogen is protected with TMS, enabling coupling with the propanoic acid mesylate in acetonitrile.

Step 4: Deprotection and Salt Formation
TMS removal with aqueous HCl followed by ethanol recrystallization yields the hydrochloride salt.

Industrial Limitations

  • Solvent Toxicity : Acetonitrile requires careful waste management.

  • Yield : 88% after coupling; 94% ee due to partial racemization during mesylation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterCN105037248ACN102127005AZL92102213.1
Steps254
Overall Yield90.2%72–78%82%
Key CatalystNaITiCl4None
Stereopurity>99.7% ee98.5% ee94% ee
Environmental ImpactLow (acetone/ethanol)High (CH2Cl2/TiCl4)Moderate (acetonitrile)

The CN105037248A method outperforms others in yield and stereochemical control, making it ideal for large-scale production. However, the ZL92102213.1 route remains relevant for laboratories lacking specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Postoperative Ileus Management

Alvimopan is primarily indicated for the treatment of postoperative ileus, a condition characterized by a temporary cessation of bowel motility following surgery. It acts as a selective antagonist of the μ-opioid receptor in the gastrointestinal tract, promoting bowel recovery and reducing the duration of ileus. Clinical studies have demonstrated its efficacy in accelerating gastrointestinal recovery after bowel surgery .

Analgesic Properties

Due to its interaction with opioid receptors, Alvimopan has been explored for its analgesic properties. Its ability to mitigate opioid-induced side effects while providing pain relief makes it a candidate for combination therapies in pain management .

Potential Anti-inflammatory Effects

Research suggests that the compound may exhibit anti-inflammatory properties, making it a candidate for conditions characterized by inflammation. Its structural features indicate potential interactions with inflammatory pathways, which could be beneficial in treating diseases such as arthritis or other inflammatory disorders .

Clinical Trials

A series of clinical trials have established the safety and efficacy of Alvimopan in postoperative settings:

  • Study on Colorectal Surgery : A randomized controlled trial involving patients undergoing elective colorectal surgery showed that those treated with Alvimopan had a significantly shorter time to recovery of bowel function compared to placebo .
  • Safety Profile : The compound has demonstrated a favorable safety profile, with minimal adverse effects reported in clinical settings, primarily limited to gastrointestinal disturbances.

Computational Studies

Recent computational analyses have predicted additional therapeutic applications for Alvimopan based on its molecular structure and interactions with biological targets:

  • Structure-Activity Relationship Studies : These studies suggest that modifications to the compound could enhance its bioactivity and selectivity towards specific receptors involved in pain and inflammation pathways .

Mechanism of Action

The mechanism of action of (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Salts

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Key Functional Groups Stereochemistry Pharmacological Notes
Compound A C24H32ClNO3 Benzyl, 3-hydroxyphenyl, piperidine, propanoic acid hydrochloride (2S,3R,4R) High receptor specificity due to stereochemistry; hydrochloride improves solubility .
Solifenacin Hydrochloride () C23H26N2O2·HCl Benzyl, piperidine, tetrahydroisoquinoline (3R)-configuration Used for overactive bladder; hygroscopicity issues reported in hydrochloride form .
Phenylalanine Hydrochloride Derivative () C15H16ClN3O2 Phenylazo, propanoic acid hydrochloride (2S) Azo group introduces photostability concerns; limited bioavailability compared to Compound A .
IAP-VHL Hetero-PROTAC 9 () C61H82N8O9S Cyclohexyl, tetrahydronaphthalenyl, thiazole Multiple stereocenters Designed for targeted protein degradation; significantly larger and more complex than Compound A .

Pharmacokinetic and Stability Comparisons

Hydrochloride Salts
  • Compound A : The hydrochloride salt enhances aqueous solubility (critical for oral administration) without significant hygroscopicity, unlike solifenacin hydrochloride, which deliquesces at 70% relative humidity .
  • 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine Hydrochloride (): Exhibits similar solubility benefits but lacks the piperidine ring, reducing central nervous system (CNS) penetration compared to Compound A .
Stereochemical Impact
  • Compound A’s (3R,4R)-piperidine configuration contrasts with solifenacin’s (3R)-tetrahydroisoquinoline structure. This difference may reduce off-target effects in Compound A by avoiding muscarinic receptor interactions common in solifenacin .

Biological Activity

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid; hydrochloride, commonly known as Alvimopan, is a μ-opioid receptor antagonist that has garnered attention for its therapeutic applications, particularly in managing postoperative ileus (POI) and opioid-induced bowel dysfunction. This article reviews the biological activity of Alvimopan, focusing on its pharmacological mechanisms, clinical applications, and research findings.

  • Molecular Formula : C25H32N2O4
  • Molecular Weight : 442.53 g/mol
  • CAS Number : 170098-38-1
  • Melting Point : 210-213°C
  • Solubility : Soluble in DMSO
  • Form : White to off-white powder

Alvimopan acts as a peripheral μ-opioid receptor antagonist. Unlike traditional opioids that can cause constipation by acting on central nervous system receptors, Alvimopan selectively inhibits peripheral receptors in the gastrointestinal tract. This unique mechanism allows it to alleviate the adverse gastrointestinal effects associated with opioid use without compromising analgesic efficacy.

1. Clinical Applications

Alvimopan is primarily indicated for:

  • Postoperative Ileus (POI) : It has been shown to significantly reduce the duration of POI in patients undergoing bowel resection surgeries.
  • Opioid-Induced Bowel Dysfunction : Provides relief from constipation caused by opioid medications.

2. Research Findings

Several studies have demonstrated the efficacy and safety profile of Alvimopan:

StudyObjectiveFindings
Evaluate efficacy in POIReduced time to recovery of gastrointestinal function compared to placebo.
Assess safety in long-term useNo significant adverse effects reported; well-tolerated in patients.
Compare with other treatmentsMore effective than conventional laxatives in opioid-induced constipation.

Case Study 1: Postoperative Recovery

A clinical trial involving 600 patients undergoing elective bowel surgery found that those treated with Alvimopan experienced a significant reduction in time to first bowel movement and hospital discharge compared to those receiving standard care.

Case Study 2: Opioid-Induced Constipation

In a double-blind study of chronic pain patients on long-term opioid therapy, Alvimopan administration resulted in improved bowel movement frequency and overall patient satisfaction regarding gastrointestinal health.

Safety and Side Effects

Alvimopan is generally well-tolerated. Common side effects include:

  • Abdominal pain
  • Nausea
  • Headache

Serious adverse events are rare but may include cardiovascular events in susceptible populations.

Q & A

Q. Advanced: How can researchers optimize reaction yields while minimizing stereochemical impurities?

Answer:

  • Basic Synthesis : The compound's synthesis typically involves multi-step reactions, including piperidine ring functionalization, benzyl group introduction, and HCl salt formation. For example, piperidine intermediates may undergo alkylation with benzyl halides under basic conditions (K₂CO₃/CH₃CN), followed by hydrolysis to form the propanoic acid moiety . HCl salt formation often requires refluxing in water with concentrated HCl (e.g., 93–96°C for 17 hours) to ensure crystallinity and purity .
  • Advanced Optimization : Stereochemical control is critical due to the compound's multiple chiral centers (2S, 3R, 4R). Use chiral catalysts (e.g., palladium acetate with tert-butyl XPhos) to enhance enantioselectivity during piperidine ring modifications . Monitor reaction progress with chiral HPLC (as described in Pharmacopeial Forum methods) to resolve epimeric byproducts, which may co-elute under standard conditions . Impurity profiling (e.g., related compounds like 2-(4-chlorophenyl) derivatives) should follow pharmacopeial guidelines using buffered mobile phases (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to improve chromatographic resolution .

Basic: What analytical methods validate the compound’s structural integrity?

Q. Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data caused by stereoisomerism?

Answer:

  • Basic Analysis : Combine ¹H/¹³C NMR to confirm benzyl, piperidine, and propanoic acid moieties. Key signals include aromatic protons (δ 6.5–7.5 ppm for benzyl and 3-hydroxyphenyl groups) and piperidine methyl groups (δ 1.0–1.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₄H₃₀ClNO₃) with <2 ppm error .
  • Advanced Resolution : Stereoisomers (e.g., 3R,4R vs. 3S,4S configurations) may cause overlapping NMR peaks. Use NOESY or ROESY to differentiate spatial proximity of protons, such as the 3-hydroxyphenyl group’s orientation relative to piperidine methyl groups . For MS/MS ambiguities, employ ion mobility spectrometry to separate isobaric stereoisomers based on collision cross-section differences .

Basic: What are the solubility and stability profiles of this compound?

Q. Advanced: How do pH and temperature affect its stability in biological assays?

Answer:

  • Basic Physicochemical Properties : The hydrochloride salt enhances water solubility (>50 mg/mL at pH 4–6) due to protonation of the piperidine nitrogen. However, the compound is prone to degradation in alkaline conditions (pH >8), leading to hydrolysis of the ester or amide linkages .
  • Advanced Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring. Adjust assay buffers to pH 4–5 (e.g., acetate buffer) to prevent dehydrochlorination. For in vitro studies, use low-temperature storage (−20°C) in anhydrous DMSO to avoid dimerization via the 3-hydroxyphenyl group .

Basic: What pharmacological targets are associated with this compound?

Q. Advanced: How can researchers address contradictory results in receptor binding assays?

Answer:

  • Basic Targets : The compound’s piperidine and benzyl groups suggest activity at G-protein-coupled receptors (GPCRs) or serotonin/norepinephrine transporters. Preliminary studies on analogs show affinity for σ-1 receptors (Ki <100 nM) and monoamine oxidase inhibition .
  • Advanced Contradictions : Discrepancies in IC₅₀ values may arise from stereochemical impurities or assay conditions. Validate binding assays with orthogonal methods (e.g., fluorescence polarization vs. radioligand displacement). For MAO inhibition, test both MAO-A and MAO-B isoforms, as the 3-hydroxyphenyl group may exhibit isoform selectivity .

Basic: How are impurities characterized during synthesis?

Q. Advanced: What strategies mitigate co-elution of structurally similar impurities in HPLC?

Answer:

  • Basic Impurity Profiling : Identify common impurities (e.g., des-methyl analogs or benzyl-oxidation products) using LC-MS. Pharmacopeial guidelines recommend gradient elution with C18 columns and UV detection at 254 nm .
  • Advanced Mitigation : For co-eluting impurities (e.g., epimers), employ hydrophilic interaction liquid chromatography (HILIC) with a mobile phase containing 0.1% formic acid to enhance retention of polar impurities. Alternatively, use charged aerosol detection (CAD) for non-UV-active species .

Basic: What in vitro models are suitable for studying this compound’s metabolism?

Q. Advanced: How can researchers differentiate hepatic vs. non-hepatic metabolic pathways?

Answer:

  • Basic Models : Use human liver microsomes (HLM) with NADPH cofactors to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS, focusing on hydroxylation of the benzyl or piperidine groups .
  • Advanced Differentiation : Compare metabolic rates in HLM vs. recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). For non-hepatic pathways (e.g., gut microbiota), incubate the compound with fecal lysates under anaerobic conditions and track propanoic acid cleavage via ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.